molecular formula C11H11NO B1316814 4-(3-Butenyloxy)benzonitrile CAS No. 115022-60-1

4-(3-Butenyloxy)benzonitrile

Cat. No. B1316814
M. Wt: 173.21 g/mol
InChI Key: KRTAVQKUTUYWGI-UHFFFAOYSA-N
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Patent
US07012074B2

Procedure details

4-Cyanophenol (30 g, 250 mmol) was mixed with K2CO3 (72.5 g, 525 mmol) and stirred for 60 minutes. 4-Bromo-1-butene (50 g, 370 mmol) was added dropwise. The reaction mixture was stirred at 60° C. overnight. The solids were filtered off and the solvents were evaporated. The residue was dissolved in DCM. and washed with 1 N NaOH. The organic layer was separated, dried (Na2SO4) and evaporated to give 37 g (58%) of the sub-title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:17][CH2:18][CH:19]=[CH2:20]>>[CH2:20]([O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH2:19][CH:18]=[CH2:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
72.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrCCC=C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
and washed with 1 N NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(CC=C)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.